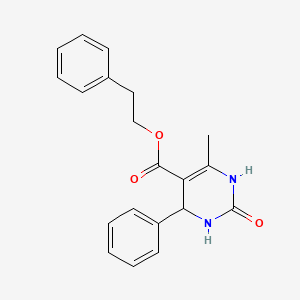
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride, also known as Adaprolol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of adamantane, a cycloalkane with a diamond-shaped structure. Adaprolol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. In
Mechanism of Action
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as DNA topoisomerase and protein kinase C. 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride also inhibits the formation of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride has been shown to reduce oxidative stress in the brain, which is a contributing factor to neurodegenerative diseases such as Parkinson's.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride inhibits cell growth and induces apoptosis, or programmed cell death. In the brain, 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride reduces oxidative stress and prevents the formation of amyloid beta plaques. 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride is its versatility in scientific research. It has been studied for its potential use in the treatment of various diseases, making it a valuable compound for researchers in multiple fields. 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride is its low solubility in water, which can make it more difficult to work with in certain experiments.
Future Directions
There are several future directions for 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride research. One area of interest is the development of 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride analogs with improved properties, such as increased solubility or potency. Another direction is the investigation of 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride's potential use in combination therapy with other drugs. Additionally, further research is needed to fully understand 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride's mechanisms of action and potential therapeutic applications.
Conclusion
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride is a unique chemical compound with potential therapeutic applications in cancer, Alzheimer's, and Parkinson's diseases. Its versatility in scientific research and relatively easy synthesis make it a valuable compound for researchers in multiple fields. Further research is needed to fully understand 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride's mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride involves the reaction of adamantane with dimethylamine and acetone. The resulting product is then treated with hydrochloric acid to yield 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride hydrochloride. This method has been optimized to produce high yields of pure 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride hydrochloride.
Scientific Research Applications
1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells, including breast, prostate, and lung cancer cells. 1-(1-adamantyl)-2-(dimethylamino)-1-propanone hydrochloride has also been studied for its potential use in the treatment of Alzheimer's and Parkinson's diseases, as it has been shown to prevent the formation of amyloid beta plaques and reduce oxidative stress in the brain.
properties
IUPAC Name |
1-(1-adamantyl)-2-(dimethylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.ClH/c1-10(16(2)3)14(17)15-7-11-4-12(8-15)6-13(5-11)9-15;/h10-13H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUIQRUDHKOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(dimethylamino)propan-1-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)
![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)
![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)

![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)